
1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular formula of 1-(Diphenylmethyl)-4-(3-methylbenzyl)piperazine is C25H28N2. The average mass is 356.503 Da and the monoisotopic mass is 356.225250 Da . The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis
1-Methylpiperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine are not specifically mentioned in the available resources .科学的研究の応用
Antihistamine Properties
The piperazine scaffold, present in this compound, has been associated with antihistamine activity. Antihistamines are essential for managing allergic reactions by blocking histamine receptors. Researchers have explored the potential of piperazine derivatives as antihistamines, aiming to develop more effective and selective drugs for allergy relief .
Anticancer Potential
Piperazine-based compounds have shown promise in cancer research. Their structural diversity allows for modifications that enhance cytotoxicity against cancer cells. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer-specific pathways. By fine-tuning the substituents on the piperazine ring, scientists aim to create targeted anticancer agents .
Antimicrobial Activity
The piperazine nucleus contributes to the antimicrobial properties of this compound. Researchers have explored its effectiveness against bacteria, fungi, and parasites. Piperazine derivatives exhibit activity against various pathogens, making them potential candidates for novel antimicrobial drugs. Mechanistic studies focus on understanding their interactions with microbial targets .
Antioxidant Effects
Piperazine-based compounds have been investigated for their antioxidant properties. These molecules play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers study their ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress-related diseases. The piperazine scaffold provides a versatile platform for designing potent antioxidants .
Catalysis Applications
Beyond their biological roles, piperazine derivatives find applications in catalysis. Researchers have explored their use as ligands in transition metal-catalyzed reactions. The unique binding possibilities of piperazine with metal ions allow for tailored catalysts. These complexes participate in various transformations, including cross-coupling reactions, asymmetric synthesis, and C–H activation .
Metal-Organic Frameworks (MOFs)
Piperazine-based ligands contribute to the construction of MOFs. These porous materials have applications in gas storage, separation, and catalysis. By coordinating with metal ions, piperazine derivatives form robust frameworks with tunable pore sizes. Researchers investigate their potential in capturing greenhouse gases, drug delivery, and sensing applications .
作用機序
Target of Action
Piperazine-based compounds are frequently found in biologically active compounds . They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, it’s possible that “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” could interact with similar targets, but specific targets would need to be identified through experimental studies.
Mode of Action
The mode of action of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets. Piperazine-based compounds generally work by binding to their targets and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine”. Piperazine-based compounds can affect a variety of biochemical pathways due to their diverse targets .
Result of Action
The molecular and cellular effects of “1-(Diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine” would depend on its specific targets and mode of action. Piperazine-based compounds can have a variety of effects, including antihistamine, anticancer, antimicrobial, and antioxidant properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzhydryl-4-(3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJUFLFWZOQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(m-tolylsulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2704899.png)
![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)
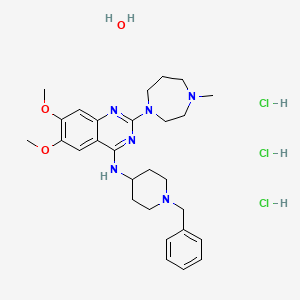
![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
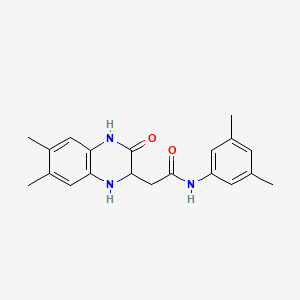

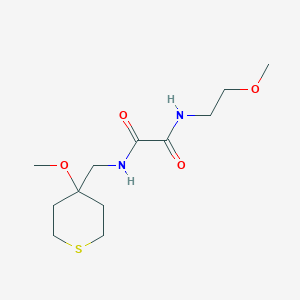
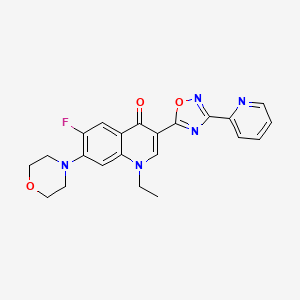
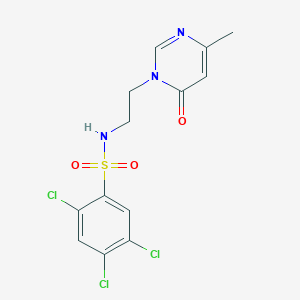
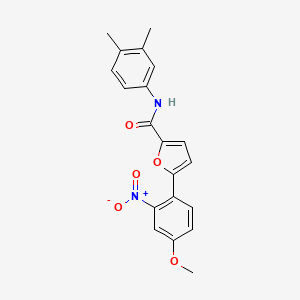
![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
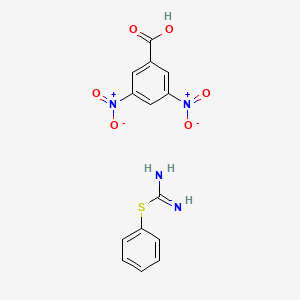
![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)